molecular formula C7H16ClNO B8186695 cis-2-Amino-cycloheptanol hydrochloride

cis-2-Amino-cycloheptanol hydrochloride

Cat. No.: B8186695
M. Wt: 165.66 g/mol
InChI Key: UMGJRYHKQKYDPF-HHQFNNIRSA-N
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Description

cis-2-Amino-cycloheptanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO. It is an off-white solid with a molecular weight of 165.66 g/mol . This compound is known for its unique structure, which includes a seven-membered ring with an amino group and a hydroxyl group in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of cis-2-Amino-cycloheptanol hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-cycloheptanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-2-Amino-cycloheptanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: cis-2-Amino-cycloheptanol hydrochloride is unique due to its seven-membered ring structure, which can impart different chemical and biological properties compared to its six-membered ring analogs. The cis configuration also influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

(1S,2R)-2-aminocycloheptan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJRYHKQKYDPF-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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